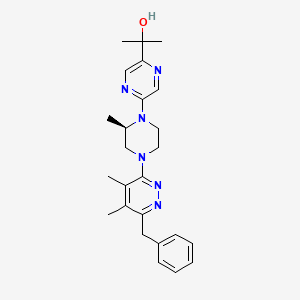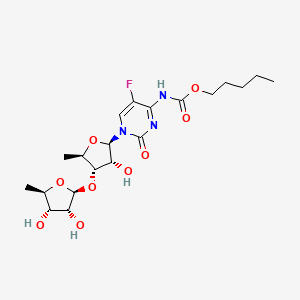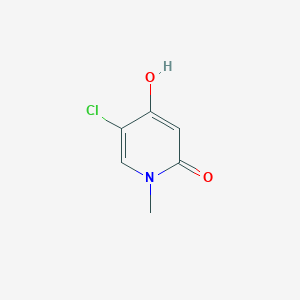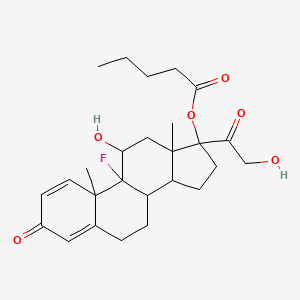
Betamethasone Valerate EP Impurity I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Betamethasone Valerate EP Impurity I is a reference standard used in pharmaceutical analysis. It is an impurity associated with Betamethasone Valerate, a corticosteroid used for its anti-inflammatory and immunosuppressive properties. This impurity is specifically identified and quantified to ensure the purity and efficacy of Betamethasone Valerate formulations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone Valerate EP Impurity I involves multiple steps, typically starting with Betamethasone as the precursor. The process includes esterification reactions where Betamethasone is reacted with valeric acid under controlled conditions to form Betamethasone Valerate. The impurity is then isolated and purified using chromatographic techniques .
Industrial Production Methods: Industrial production of Betamethasone Valerate and its impurities involves large-scale chemical synthesis followed by rigorous purification processes. High-Performance Liquid Chromatography (HPLC) is commonly used to separate and quantify the impurities .
Análisis De Reacciones Químicas
Types of Reactions: Betamethasone Valerate EP Impurity I undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Betamethasone Valerate EP Impurity I is used extensively in scientific research, particularly in:
Pharmaceutical Analysis: It serves as a reference standard for the identification and quantification of impurities in Betamethasone Valerate formulations.
Quality Control: Ensuring the purity and efficacy of pharmaceutical products by detecting and quantifying impurities.
Biological Studies: Investigating the metabolic pathways and degradation products of Betamethasone Valerate in biological systems.
Mecanismo De Acción
The mechanism of action of Betamethasone Valerate EP Impurity I is not well-documented, as it is primarily used as a reference standard. Betamethasone Valerate itself exerts its effects by binding to glucocorticoid receptors, leading to the suppression of inflammatory responses. It inhibits the release of inflammatory mediators such as prostaglandins and leukotrienes by inducing the production of lipocortins, which inhibit phospholipase A2 .
Comparación Con Compuestos Similares
- Betamethasone 17-valerate
- Betamethasone 21-valerate
- Betamethasone Dipropionate
- Betamethasone Acetate
Comparison: Betamethasone Valerate EP Impurity I is unique in its specific structure and role as an impurity. While similar compounds like Betamethasone 17-valerate and Betamethasone 21-valerate are also esters of Betamethasone, they differ in their esterification sites and pharmacokinetic properties. Betamethasone Dipropionate and Betamethasone Acetate are other derivatives with distinct chemical structures and therapeutic uses .
Propiedades
Número CAS |
2802-10-0 |
|---|---|
Fórmula molecular |
C26H35FO6 |
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate |
InChI |
InChI=1S/C26H35FO6/c1-4-5-6-22(32)33-25(21(31)15-28)12-10-18-19-8-7-16-13-17(29)9-11-23(16,2)26(19,27)20(30)14-24(18,25)3/h9,11,13,18-20,28,30H,4-8,10,12,14-15H2,1-3H3/t18-,19-,20-,23-,24-,25-,26-/m0/s1 |
Clave InChI |
XXQFKBZSMIPUMG-WMUQLZIPSA-N |
SMILES isomérico |
CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C(=O)CO |
SMILES |
CCCCC(=O)OC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C(=O)CO |
SMILES canónico |
CCCCC(=O)OC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C(=O)CO |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
9α-Fluoroprednisolone 17-Valerate; 9-Fluoro-11β,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 17-valerate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5'-Deoxy-N-[(pentyloxy)carbonyl]cytidine](/img/structure/B601167.png)
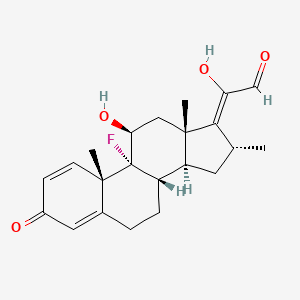
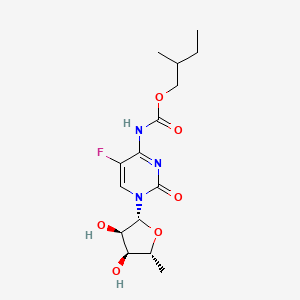
![pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B601171.png)
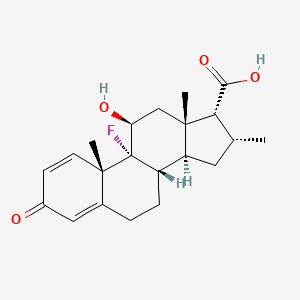
![5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate](/img/structure/B601175.png)
